

In-Depth Technical Guide: 3,4-Difluoroaniline and its Deuterated Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoroaniline-d2

Cat. No.: B12306340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3,4-Difluoroaniline and its deuterated form, **3,4-Difluoroaniline-d2**. This information is critical for researchers in drug discovery and development, as isotopic labeling is a key technique in pharmacokinetic and metabolic studies.

Core Molecular Data

The fundamental molecular characteristics of 3,4-Difluoroaniline and its d2 isotopologue are summarized below. These values are foundational for a range of experimental and analytical procedures.

Compound	Molecular Formula	Molecular Weight (g/mol)
3,4-Difluoroaniline	C ₆ H ₅ F ₂ N	129.11[1][2][3]
3,4-Difluoroaniline-d2	C ₆ H ₃ D ₂ F ₂ N	131.12

Isotopic Substitution and its Implications

The replacement of two hydrogen atoms with deuterium in the 3,4-Difluoroaniline molecule results in a specific mass shift. This known mass difference is invaluable in mass spectrometry-

based assays, allowing for the differentiation and quantification of the labeled versus the unlabeled compound.

The following diagram illustrates the straightforward isotopic substitution.

Isotopic Substitution of 3,4-Difluoroaniline

[Click to download full resolution via product page](#)

Caption: Isotopic labeling of 3,4-Difluoroaniline to its d2 analog.

Experimental Protocols

While this guide does not detail specific experimental protocols, the provided molecular weight and formula are essential for the following common experimental designs:

- Quantitative Mass Spectrometry: In designing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, the exact masses of the parent and deuterated compounds are used to set up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments. This allows for precise quantification of the analyte in complex biological matrices.
- Metabolic Stability Assays: Deuterated standards are often used as internal standards in in-vitro and in-vivo metabolic stability assays. The co-elution of the analyte and the internal standard, with their distinct mass-to-charge ratios, enables accurate determination of the rate of metabolic turnover.

- Pharmacokinetic Studies: In pre-clinical and clinical pharmacokinetic studies, **3,4-Difluoroaniline-d2** can be used as an internal standard for the bioanalysis of plasma, urine, and tissue samples, ensuring the accuracy and precision of the resulting concentration-time profiles.

Calculation of 3,4-Difluoroaniline-d2 Molecular Weight

The molecular weight of **3,4-Difluoroaniline-d2** is calculated by subtracting the mass of two hydrogen atoms from the molecular weight of 3,4-Difluoroaniline and adding the mass of two deuterium atoms.

- Molecular Weight of 3,4-Difluoroaniline: 129.11 g/mol
- Atomic Weight of Hydrogen: ~1.008 g/mol [4][5][6]
- Atomic Weight of Deuterium: ~2.014 g/mol [7][8][9]

Calculation:

$$129.11 \text{ g/mol} - (2 * 1.008 \text{ g/mol}) + (2 * 2.014 \text{ g/mol}) = 131.12 \text{ g/mol}$$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Deuterium - Wikipedia [en.wikipedia.org]
- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 9. byjus.com [byjus.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,4-Difluoroaniline and its Deuterated Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306340#3-4-difluoroaniline-d2-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com